molecular formula C6H8N2OS B1421385 N,2-dimethyl-1,3-thiazole-5-carboxamide CAS No. 1235439-10-7

N,2-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B1421385
M. Wt: 156.21 g/mol
InChI Key: PUIJVJNJITYIIM-UHFFFAOYSA-N
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Description

“N,2-dimethyl-1,3-thiazole-5-carboxamide” is a chemical compound with the molecular formula C6H8N2OS . It has a molecular weight of 156.21 . The compound is in solid form .


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

“N,2-dimethyl-1,3-thiazole-5-carboxamide” is a solid compound . It has a molecular weight of 156.21 . More specific physical and chemical properties are not provided in the retrieved information.

Scientific Research Applications

Synthesis and Antiviral Activity

  • N,2-dimethyl-1,3-thiazole-5-carboxamide derivatives have been used in the synthesis of certain thiazole C-nucleosides, demonstrating antiviral activity against various viruses and potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Antimicrobial and Antioxidant Properties

  • The compound has been utilized in creating 2,5-diamino-1,3-thiazole derivatives, which exhibit significant antimicrobial and antioxidant activities (Balya et al., 2008).

Antitumor Applications

  • Studies have explored its impact on cellular ultrastructure and antioxidant system activity in lymphoma cells, indicating potential antitumor applications (Shalai et al., 2019).

Antibacterial Agents

  • Derivatives of N,2-dimethyl-1,3-thiazole-5-carboxamide have been synthesized and shown promising antibacterial activity, especially against certain strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Photooxidation Studies

  • Photooxidation studies involving 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen have included derivatives of N,2-dimethyl-1,3-thiazole-5-carboxamide, leading to insights into photolysis mechanisms (Mahran et al., 1983).

Src/Abl Kinase Inhibition

  • Some derivatives have been identified as potent Src/Abl kinase inhibitors, demonstrating antiproliferative activity against various tumor cell lines (Lombardo et al., 2004).

Antimicrobial and Antioxidant Activity of Benzimidazole Derivatives

  • N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, synthesized using 2-amino-5,6-dimethyl-1H-benzimidazole, showed promising antimicrobial and antioxidant activities (Sindhe et al., 2016).

Inhibitors of Vascular Endothelial Growth Factor Receptors

  • Derivatives have been described as inhibitors of vascular endothelial growth factor receptor II (VEGFR-2), with some displaying IC50 values below 100 nM in enzymatic and cellular assays (Kiselyov et al., 2006).

Synthesis and Antimicrobial Activity of Substituted Thaizole-2-Semicarbazides

  • Synthesized substituted-thiazole-2-semicarbazides have been tested for their antimicrobial activity, showcasing the potential in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).

Asymmetric Synthesis of C-Nucleosides

  • The compound played a role in the asymmetric synthesis of novel C-nucleosides, contributing to advancements in nucleoside chemistry (Du et al., 1995).

Effects on Cellular Processes in Cancer

  • Investigations have shown that N,2-dimethyl-1,3-thiazole-5-carboxamide derivatives can induce apoptosis and affect cellular processes in cancer cells, offering insights into potential cancer therapies (Finiuk et al., 2019).

Future Directions

Thiazoles are a versatile class of compounds that have been used in the development of various drugs . The future research directions for “N,2-dimethyl-1,3-thiazole-5-carboxamide” could potentially involve further exploration of its biological activities and potential applications in drug development .

properties

IUPAC Name

N,2-dimethyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-8-3-5(10-4)6(9)7-2/h3H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIJVJNJITYIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-1,3-thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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